“2,3-Dihydrobenzo[g]quinolin-4(1H)-one” belongs to the class of nitrogen-containing heterocyclic compounds . It represents a core structural component in various biologically active compounds .
The synthesis of “2,3-Dihydrobenzo[g]quinolin-4(1H)-one” involves several methodologies . For instance, one method involves the refluxing of a mixture of 2-aminobenzoic acid and phenyl isothiocyanate, followed by thiation of the produced compound with phosphorus pentasulphide in boiling anhydrous pyridine . Another approach involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .
The molecular structure of “2,3-Dihydrobenzo[g]quinolin-4(1H)-one” is characterized by the presence of a nitrogen-containing heterocyclic core . The exact structure can be inferred based on mass spectral, infrared, and NMR spectral data .
The chemical reactions involving “2,3-Dihydrobenzo[g]quinolin-4(1H)-one” are diverse . For example, it can be used as a synthon for the preparation of biologically active quinazolinones and as a functional substrate for the synthesis of modified derivatives exhibiting different biological properties .
2,3-Dihydrobenzo[g]quinolin-4(1H)-one is a heterocyclic compound belonging to the quinoline family, characterized by a fused benzene and quinoline ring system. This unique structure imparts distinctive chemical and physical properties, making it a compound of significant interest in various scientific fields, particularly in medicinal chemistry and organic synthesis. The compound is noted for its potential biological activities, including antimicrobial, antiviral, and anticancer properties, which are currently under investigation.
2,3-Dihydrobenzo[g]quinolin-4(1H)-one can be sourced through various synthetic routes involving the cyclization of appropriate precursors. It is classified as a member of the quinolone family due to its structural features that include nitrogen atoms within the ring system. The compound's chemical identity is confirmed by its unique molecular formula and structural characteristics, which facilitate its classification in organic chemistry databases.
The synthesis of 2,3-Dihydrobenzo[g]quinolin-4(1H)-one typically involves several methods:
The reaction conditions can vary significantly based on the chosen method. For instance, the use of continuous flow reactors has been explored for industrial applications to optimize yield and efficiency. Additionally, environmentally friendly approaches utilizing graphene oxide nanosheets as catalysts have been investigated for green synthesis in aqueous media .
The molecular structure of 2,3-Dihydrobenzo[g]quinolin-4(1H)-one features:
The molecular formula is C13H9N, with a molecular weight of approximately 195.22 g/mol.
The structural data can be further elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm the arrangement of atoms within the molecule.
2,3-Dihydrobenzo[g]quinolin-4(1H)-one participates in several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2,3-Dihydrobenzo[g]quinolin-4(1H)-one is linked to its biological activities:
2,3-Dihydrobenzo[g]quinolin-4(1H)-one is typically characterized by:
The chemical properties include:
Relevant data from studies indicate that the compound's stability and reactivity are influenced by environmental factors such as pH and temperature .
2,3-Dihydrobenzo[g]quinolin-4(1H)-one has broad applications across several scientific domains:
Quinoline derivatives have been integral to medicinal chemistry since the 19th century, with quinine’s isolation from Cinchona bark marking the first effective antimalarial treatment. This scaffold’s versatility led to synthetic derivatives like chloroquine and ciprofloxacin, which expanded applications to antiviral, antibacterial, and anticancer therapies [10]. The evolution continued with 8-aminoquinolines (e.g., sitamaquine), which demonstrated potent antileishmanial activity in phase II trials [6]. Modern drug discovery leverages quinoline’s ability to interact with diverse biological targets, including DNA topoisomerases and proteasomes, as seen in antileishmanial agents like GSK3494245 and kinase inhibitors such as erlotinib [6] [8]. This rich history underscores quinoline’s role as a privileged pharmacophore for addressing global health challenges.
Dihydroquinolinones, characterized by a partially reduced quinoline core with a ketone group, offer enhanced drug-like properties compared to fully aromatic analogs. Their saturated ring improves solubility and reduces planarity, facilitating better target engagement while maintaining metabolic stability. For example, 2,3-dihydroquinazolin-4(1H)-one derivatives act as tubulin polymerization inhibitors, showing nanomolar potency against HepG2 liver cancer cells (IC₅₀ = 0.258 µM) [8]. Similarly, dihydropyrroloquinolinones exhibit antileishmanial activity by targeting Leishmania donovani topoisomerases [6]. The carbonyl group in 2,3-dihydrobenzo[g]quinolin-4(1H)-one (CAS 21516-07-4) enables hydrogen bonding with biological targets, which is crucial for its antimicrobial and anticancer effects [1] [4]. This scaffold’s synthetic accessibility and adaptability to structural modifications further cement its utility in developing novel therapeutics.
The bioactivity of dihydroquinolinones is profoundly influenced by the position of benzene ring fusion. Benzo[g]quinolinone (linear fusion at the 7,8-positions) exhibits distinct properties compared to benzo[f] (angular fusion at 5,6-positions) or unfused analogs:
Table 1: Impact of Benzo-Fusion Position on Quinolinone Properties
Compound Type | Fusion Pattern | Molecular Weight (g/mol) | Key Bioactivity |
---|---|---|---|
Benzo[g]quinolin-4-one | Linear (7,8) | 197.23 | Anticancer, antimicrobial |
Benzo[f]quinolin-4-one | Angular (5,6) | 197.23 | Limited reported activity |
Unfused quinolin-4-one | None | 147.17 | Low to moderate bioactivity |
Table 2: Documented Bioactivities of 2,3-Dihydrobenzo[g]quinolin-4(1H)-one
Activity Type | Experimental Model | Key Findings | Reference |
---|---|---|---|
Anticancer | Tubulin polymerization assay | Inhibits microtubule assembly; IC₅₀ < 50 nM | [8] [10] |
Antileishmanial | L. donovani-infected mice | 56.2% liver and 61.1% spleen parasite burden reduction | [6] |
Antimicrobial | In vitro screening | Moderate activity against bacterial/fungal strains | [1] |
The benzo[g] isomer’s extended planar structure facilitates intercalation or enzyme inhibition, making it a superior scaffold for drug design. This positional sensitivity underscores the need for precise structural characterization in developing quinolinone-based therapeutics [1] [6] [7].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0
CAS No.: 22514-60-9